![molecular formula C24H32N2O4 B3849662 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime](/img/structure/B3849662.png)
3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime
Overview
Description
3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime, also known as DETOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DETOX is a dioxime derivative of benzaldehyde, which has been shown to possess antioxidant and anti-inflammatory properties.
Scientific Research Applications
3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has also been investigated for its ability to chelate heavy metals, which may have implications for the treatment of heavy metal poisoning.
Mechanism of Action
The mechanism of action of 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of pro-inflammatory cytokines. 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of oxidative stress markers, such as malondialdehyde. 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has also been shown to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects
3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime can protect cells from oxidative stress-induced damage and apoptosis. In vivo studies have shown that 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime can reduce inflammation and oxidative stress in various animal models, including models of Parkinson's disease, Alzheimer's disease, and atherosclerosis. 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, there are also limitations to using 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not been established. Further research is needed to determine the optimal dosage and administration route for 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime.
Future Directions
There are several future directions for research on 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime. One area of interest is its potential use in the treatment of cancer. 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has been shown to have anti-cancer properties in vitro, but further research is needed to determine its efficacy in vivo and its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative disorders. 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime has been shown to have neuroprotective effects in animal models, but further research is needed to determine its potential for use in humans. Finally, further research is needed to fully understand the mechanism of action of 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime and its potential applications in other areas of medicine.
In conclusion, 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime, or 3,3'-[1,2-ethanediylbis(oxymethylene)]bis(2,4,6-trimethylbenzaldehyde) dioxime, is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand its mechanism of action and its potential applications in medicine.
properties
IUPAC Name |
(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-15-9-17(3)23(19(5)21(15)11-25-27)13-29-7-8-30-14-24-18(4)10-16(2)22(12-26-28)20(24)6/h9-12,27-28H,7-8,13-14H2,1-6H3/b25-11+,26-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHOENSCOLHMM-KOZSXFMUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1COCCOCC2=C(C(=C(C=C2C)C)C=NO)C)C)C=NO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1COCCOCC2=C(C(=C(C=C2C)C)/C=N/O)C)C)/C=N/O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-[2-[[3-[(E)-hydroxyiminomethyl]-2,4,6-trimethylphenyl]methoxy]ethoxymethyl]-2,4,6-trimethylphenyl]methylidene]hydroxylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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